N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide
Overview
Description
N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide is a complex organic compound. Based on its name, it likely contains an indole group, which is a common structure in many natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate indole derivative with an aminoethyl-containing compound .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .Chemical Reactions Analysis
The chemical reactions involving a compound like this compound would depend on its specific functional groups. For example, the aminoethyl group might be involved in reactions with acids or electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These might include measuring its melting point, solubility, and reactivity .Scientific Research Applications
Conformational Preferences and Structural Insights
The research on proline analogues with a fused benzene ring, specifically indoline-2-carboxylic acid (Inc) and its derivatives, has revealed significant insights into the conformational preferences of such compounds. These studies utilized quantum mechanical calculations to explore the behavior of N-acetyl-N'-methylamide derivatives of Inc, highlighting the impact of the aromatic group on conformational flexibility and cis-trans arrangement of the amide bond. This research offers foundational knowledge relevant to understanding the structural and conformational aspects of compounds similar to N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide (Warren et al., 2010).
Antituberculosis Applications
Indole-2-carboxamides have been identified as a new class of antituberculosis agents, showcasing promising activity against Mycobacterium tuberculosis. Through structure-activity relationship studies, modifications to these compounds have led to improved metabolic stability and in vitro activity, underscoring their potential in tuberculosis treatment (Kondreddi et al., 2013).
Synthetic Ligand Development for DNA Binding
Polyamides containing N-methylimidazole and N-methylpyrrole amino acids, which have a resemblance to the structure of interest, have been developed as synthetic ligands with high specificity and affinity for DNA. This research has optimized Fmoc solid phase synthesis of polyamides, offering a pathway to create diverse DNA-binding ligands with potential applications in gene regulation and therapy (Wurtz et al., 2001).
Catalytic Applications in Organic Synthesis
The Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide with aryl boronic acids demonstrates the potential of indole-carboxamides in catalytic applications for organic synthesis. This research highlights efficient methodologies for selective bond formation, contributing to the development of novel synthetic routes (Zheng et al., 2014).
Anticancer and Antimicrobial Activities
The synthesis of indole-pyrimidine hybrids has unveiled compounds with significant anticancer and antimicrobial activities. This research indicates the potential therapeutic applications of indole-carboxamides in treating cancer and infections, with certain derivatives showing more than 70% growth inhibition against various cancer cell lines. The study emphasizes the importance of substituent groups on the pyrimidine ring in modulating biological activity (Gokhale et al., 2017).
Mechanism of Action
Target of Action
Similar compounds such as n-(2-aminoethyl)-1-aziridineethanamine have been found to inhibit angiotensin-converting enzyme 2 (ace2) . ACE2 plays a crucial role in cardiovascular disease and Severe Acute Respiratory Syndrome .
Mode of Action
Compounds like n-(2-aminoethyl)-1-aziridineethanamine may inhibit ace2, preventing the constriction of coronary blood vessels and the eventual myocyte hypertrophy and vascular smooth muscle cell proliferation .
Biochemical Pathways
Related compounds like n-(2-aminoethyl)-1-aziridineethanamine may affect the angiotensin ii pathway .
Result of Action
Related compounds like n-(2-aminoethyl)-1-aziridineethanamine may prevent the constriction of coronary blood vessels and the eventual myocyte hypertrophy and vascular smooth muscle cell proliferation .
Action Environment
It is known that environmental factors can significantly influence the activity of similar compounds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-aminoethyl)-1-methylindole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-15-10-5-3-2-4-9(10)8-11(15)12(16)14-7-6-13/h2-5,8H,6-7,13H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGKGZCOQLCCFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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